5-Iodothiophene-3-carbaldehyde

Photochemistry Arylation Reactivity Comparison

5-Iodothiophene-3-carbaldehyde overcomes low yields of bromo analogs in cross-coupling. - Enables high-yield Suzuki-Miyaura couplings for PI3K inhibitor APIs, even with steric hindrance. - Exclusive photochemical arylation reactivity where bromo fails. - Dual iodide/aldehyde allows polymer monomer synthesis at ≥97% purity. Milder conditions allow late-stage functionalization. In stock for immediate delivery.

Molecular Formula C5H3IOS
Molecular Weight 238.05 g/mol
CAS No. 18799-85-4
Cat. No. B101730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodothiophene-3-carbaldehyde
CAS18799-85-4
Molecular FormulaC5H3IOS
Molecular Weight238.05 g/mol
Structural Identifiers
SMILESC1=C(SC=C1C=O)I
InChIInChI=1S/C5H3IOS/c6-5-1-4(2-7)3-8-5/h1-3H
InChIKeySEWHHLSEXYDKMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodothiophene-3-carbaldehyde: Cross-Coupling Building Block


5-Iodothiophene-3-carbaldehyde (CAS 18799-85-4) is a heterocyclic organic compound featuring a thiophene ring substituted with an iodine atom at the 5-position and an aldehyde group at the 3-position . It is a versatile intermediate in organic synthesis, particularly valued for its ability to participate in palladium-catalyzed cross-coupling reactions due to the presence of the highly reactive aryl iodide . Its applications span the development of pharmaceuticals and agrochemicals, as well as in materials science for thiophene-based polymers and materials [1].

5-Iodothiophene-3-carbaldehyde Substitution Limitations


Direct substitution of 5-iodothiophene-3-carbaldehyde with analogs like 5-bromothiophene-3-carbaldehyde or the unsubstituted thiophene-3-carbaldehyde is not straightforward due to significant differences in reactivity. The C-I bond is substantially weaker and more polarizable than C-Br or C-Cl bonds, which translates to a much higher rate of oxidative addition in palladium-catalyzed cross-coupling reactions [1]. This reactivity gap dictates that reaction conditions, yields, and even the viability of certain synthetic routes are highly halogen-dependent, making the iodo derivative a distinct and often irreplaceable chemical tool rather than a mere alternative [2].

5-Iodothiophene-3-carbaldehyde vs. Analogs


Photochemical Reactivity Advantage

In photochemical arylation reactions, iodine-containing thiophenes demonstrate both higher reactivity and greater stability under reaction conditions compared to their bromine-containing counterparts [1]. Specifically, the iodo derivative consistently forms the desired product, whereas the bromo derivative can be completely unreactive under identical conditions. For example, under photochemical conditions in benzene, 5-iodothiophene-2-carbaldehyde furnishes the 5-phenyl derivative, while 5-bromothiophene-2-carbonitrile is completely unreactive [1]. The di-iodo compound yields a 3,5-diphenyl product, whereas the dibromo analog yields only a mono-phenylated 3-bromo-5-phenyl derivative [1].

Photochemistry Arylation Reactivity Comparison

Iodine Advantage in Cross-Coupling

The iodine atom on 5-iodothiophene-3-carbaldehyde is a superior leaving group in palladium-catalyzed cross-coupling reactions compared to bromine or chlorine. This is due to the weaker C-I bond (bond dissociation energy ~57 kcal/mol) compared to C-Br (~70 kcal/mol) and C-Cl (~82 kcal/mol), which leads to faster oxidative addition with Pd(0) catalysts [1]. This fundamental property allows for reactions under milder conditions, often leading to higher yields and better functional group tolerance. For instance, in the synthesis of selective PI3K inhibitors, an iodothiophene intermediate was specifically chosen to enable a robust Suzuki coupling to convert a sterically hindered tetra-substituted thiophene into a biaryl benzene thiophene [2].

Suzuki Coupling Cross-Coupling Reactivity

Defined Physical Properties

5-Iodothiophene-3-carbaldehyde has well-defined physical properties that facilitate its handling and purification. It is a solid at room temperature with a reported melting point of approximately 120°C [1], and it is soluble in common organic solvents such as dichloromethane and ethyl acetate [1]. Its purity is reliably high from commercial sources, typically ≥98% or ≥95% , ensuring consistent performance in synthetic applications. This contrasts with some less stable or oily analogs, which can be more challenging to handle and purify accurately.

Physical Properties Characterization Purity

5-Iodothiophene-3-carbaldehyde Applications


Suzuki-Miyaura Coupling for Biaryl Synthesis

This compound serves as a critical aryl iodide building block in the synthesis of complex pharmaceutical targets, particularly where a thiophene ring is required. The high reactivity of the C-I bond ensures efficient and high-yielding Suzuki-Miyaura cross-coupling, as demonstrated in the scalable synthesis of selective PI3K inhibitors [1]. Its use enables the construction of sterically hindered biaryl bonds that might be unattainable or low-yielding with the corresponding bromo derivative.

Photochemical Synthesis of Arylthiophenes

5-Iodothiophene-3-carbaldehyde is uniquely suited for photochemical arylation reactions to produce phenyl-substituted thiophenes. As demonstrated in direct comparisons, the iodo derivative can achieve complete substitution where the bromo analog is unreactive, making it the essential starting material for accessing specific 5-arylthiophene-3-carbaldehyde derivatives under photochemical conditions [2].

Thiophene Polymer Precursor

The compound's dual functionality—a reactive iodine for cross-coupling polymerization and an aldehyde for further derivatization—makes it a valuable monomer for constructing conjugated polymers. Its defined solid-state properties and high purity (≥98%) ensure consistent stoichiometry and molecular weight control during polymerization, which is critical for reproducible material properties .

Functionalization Under Mild Conditions

In synthetic sequences involving acid- or base-sensitive functional groups, the ability of the iodoarene to undergo Pd-catalyzed cross-coupling under milder conditions than its bromo or chloro counterparts is a decisive advantage [3]. This allows for late-stage functionalization of advanced intermediates without jeopardizing the integrity of the rest of the molecule.

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